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Compound of Interest

Compound Name: 1,1-Dichloro-1-fluoroethane

Cat. No.: B156305 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-
dichloro-1-fluoroethane (HCFC-141b), a compound of interest in various industrial and

research applications. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, including experimental protocols

and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of

molecules. For HCFC-141b (CH₃CCl₂F), both ¹H and ¹³C NMR provide characteristic signals.

¹H NMR Data
The ¹H NMR spectrum of HCFC-141b is characterized by a single resonance for the three

equivalent protons of the methyl group. This signal is split by the adjacent fluorine atom.

Chemical Shift (δ) Multiplicity Coupling Constant (JHF)

~2.47 ppm Doublet Not explicitly found in searches

Note: The multiplicity is inferred from the structure (coupling to one fluorine atom). The exact

coupling constant was not found in the performed searches.
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¹³C NMR Data
The ¹³C NMR spectrum of HCFC-141b is expected to show two distinct signals corresponding

to the two carbon atoms in different chemical environments. Due to the lack of readily available

experimental data, the following are estimated chemical shifts based on the analysis of similar

halogenated ethanes. The electronegative chlorine and fluorine atoms will cause a significant

downfield shift, particularly for the carbon atom to which they are directly attached.

Carbon Atom Estimated Chemical Shift (δ)

-CH₃ 30 - 40 ppm

-CCl₂F 120 - 130 ppm

Note: These are estimated values. Experimental verification is recommended.

Experimental Protocol - NMR Spectroscopy
A general protocol for obtaining NMR spectra of a liquid sample like HCFC-141b is as follows:

Sample Preparation: Dissolve a small amount of HCFC-141b (typically 5-25 mg) in a suitable

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final

volume should be approximately 0.6-0.7 mL.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500

MHz instrument.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral

width covering the expected chemical shift range, and a relaxation delay appropriate for

the sample.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to single lines for each carbon. A larger number of scans is usually required due
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to the lower natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and reference it to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

molecular structure.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. The IR spectrum of HCFC-141b shows several

characteristic absorption bands.

Wavenumber (cm⁻¹) Assignment (Vibrational Mode)

570 - 3100 Spectral Range Studied[1]

710–790, 895–955, 990–1210, 1325–1470 Strong, medium, and weak absorption regions

Experimental Protocol - IR Spectroscopy
The following protocol is based on Fourier Transform Infrared (FTIR) absorption spectroscopy

of a pure vapor sample of HCFC-141b.[1]

Instrumentation: A high-resolution FTIR spectrometer, such as a Bomem DA8.002, equipped

with a Globar source and a KBr beamsplitter is used.[1]

Sample Preparation:

The HCFC-141b gas sample (e.g., 99.5% purity) is contained in a stainless steel gas cell.

[1]
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As HCFC-141b is a liquid at room temperature, the sample is degassed through several

Freeze-Pump-Thaw cycles before introduction into the cell.[1]

Data Acquisition:

Spectra are recorded at a specified resolution, for example, 0.02 cm⁻¹.[1]

Measurements can be performed over a range of temperatures (e.g., 223 K to 283 K) and

pressures (e.g., 2 to 50 Torr) to study their effects on the absorption cross-sections.[1]

The cell temperature is controlled and monitored using a chiller and thermocouples.[1]

A series of scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The acquired interferogram is Fourier-transformed to produce the infrared spectrum.

The spectrum is typically presented as absorbance or transmittance versus wavenumber

(cm⁻¹).

Baseline correction may be applied to account for instrumental and sample cell artifacts.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The resulting mass spectrum provides information about

the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data
The electron ionization (EI) mass spectrum of HCFC-141b exhibits a molecular ion peak and

several characteristic fragment ions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.atmosp.physics.utoronto.ca/people/strong/papers/R91_2012_LeBris_JQSRT.pdf
https://www.atmosp.physics.utoronto.ca/people/strong/papers/R91_2012_LeBris_JQSRT.pdf
https://www.atmosp.physics.utoronto.ca/people/strong/papers/R91_2012_LeBris_JQSRT.pdf
https://www.atmosp.physics.utoronto.ca/people/strong/papers/R91_2012_LeBris_JQSRT.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity Assignment

81 ~100% [CH₃CCl₂]⁺ (Base Peak)

83 ~65% [CH₃C³⁵Cl³⁷Cl]⁺ (Isotope Peak)

99 ~30% [C₂H₂Cl₂F]⁺

116 ~5%
[C₂H₃Cl₂F]⁺ (Molecular Ion,

M⁺)

118 ~3%
[C₂H₃³⁵Cl³⁷ClF]⁺ (M+2 Isotope

Peak)

Note: Relative intensities are approximate and can vary depending on the instrument and

experimental conditions.

Experimental Protocol - Mass Spectrometry
A general protocol for obtaining an EI mass spectrum of a volatile liquid like HCFC-141b is as

follows:

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer's

ion source. This can be done via a gas chromatography (GC-MS) system, a direct insertion

probe, or a heated inlet system. For GC-MS, the sample is first injected into a gas

chromatograph where it is vaporized and separated from other components before entering

the mass spectrometer.

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV for EI). This causes the molecules to lose an electron,

forming a positively charged molecular ion (M⁺).

Fragmentation: The molecular ions are energetically unstable and often fragment into

smaller, more stable ions and neutral radicals.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole, ion trap,

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded.
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Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical

compound like HCFC-141b.
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Logical Workflow for Spectroscopic Analysis of HCFC-141b
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Caption: Logical workflow for the spectroscopic analysis of HCFC-141b.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. atmosp.physics.utoronto.ca [atmosp.physics.utoronto.ca]

To cite this document: BenchChem. [Spectroscopic Profile of HCFC-141b: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156305#spectroscopic-data-nmr-ir-mass-spec-for-
hcfc-141b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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